molecular formula C9H13NO B1598371 2-(3-Aminopropyl)phenol CAS No. 90765-59-6

2-(3-Aminopropyl)phenol

Cat. No.: B1598371
CAS No.: 90765-59-6
M. Wt: 151.21 g/mol
InChI Key: QWGDENNPWXKGPQ-UHFFFAOYSA-N
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Description

Significance of Aminopropylphenol Architectures in Contemporary Scientific Research

The aminopropylphenol framework, which combines a reactive phenol (B47542) group with a flexible aminopropyl side chain, offers multiple sites for chemical modification. This dual functionality makes it a valuable building block for creating diverse and complex molecular structures. acs.org The phenol group can engage in hydrogen bonding and electrophilic substitution reactions, while the amino group provides a nucleophilic center and a basic site for salt formation or further functionalization. acs.orgresearchgate.net

This unique combination of features has led to the widespread investigation of aminopropylphenol derivatives in various fields. In medicinal chemistry, this scaffold is integral to the development of novel therapeutic agents. For instance, derivatives have been explored for their potential as antipsychotic agents targeting dopamine (B1211576) and serotonin (B10506) receptors, as well as for their anticancer properties against triple-negative breast cancer cell lines. epa.gov The structural motif is also found in compounds investigated for their neuroprotective and antioxidant activities. medchemexpress.com Beyond pharmaceuticals, these architectures are utilized in materials science, for example, in the development of corrosion inhibitors and as functional components in polymers and resins. atamanchemicals.comresearchgate.net

Scope and Context of Academic Investigations Involving the 2-(3-Aminopropyl)phenol Moiety

Academic research on the this compound moiety, with CAS number 90765-59-6, primarily focuses on its role as a chemical intermediate in the synthesis of more complex molecules. chemicalbook.comnih.gov While its isomers, such as 3-(2-aminopropyl)phenol (B1671444) and 4-(2-aminopropyl)phenol, have been studied for their direct biological activities, the research landscape for this compound itself is centered on its synthetic utility. medchemexpress.commedchemexpress.com

Investigations have demonstrated its application in creating sophisticated molecular frameworks. For example, the this compound core has been incorporated into benzopyran structures to develop potential antipsychotic agents. epa.gov In these studies, the free phenol group and the nitrogen atom of the aminopropyl chain were found to be crucial for binding to specific receptors. epa.gov

Furthermore, the aminopropylphenol structure is a key component in the synthesis of multidentate ligands capable of forming stable complexes with metal ions. These complexes are of interest for their potential applications in catalysis and bioinorganic chemistry. The ability of the phenol and amine groups to coordinate with metal centers makes this compound a valuable starting material for designing such ligands.

The functionalization of the this compound moiety is another area of active investigation. Researchers have explored the modification of both the phenolic hydroxyl group and the terminal amino group to generate libraries of new compounds. acs.org These studies aim to systematically explore the structure-activity relationships of the resulting derivatives, paving the way for the development of novel compounds with tailored properties for various scientific applications.

Interactive Data Table: Physicochemical Properties

Below is a table of physicochemical properties for a related aminopropylphenol derivative, providing a comparative context for the structural class.

PropertyValueUnit
Boiling Point306°C
Melting Point85.3°C
Water Solubility2.30e-4g/L
Density0.954g/cm³
pKa (Basic)11.4
Data for Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGDENNPWXKGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399209
Record name 2-(3-aminopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90765-59-6
Record name 2-(3-aminopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Aminopropyl Phenol Derivatives

Strategies for the Synthesis of 2-(3-Aminopropyl)phenol Analogues

The construction of analogues of this compound often involves multi-step synthetic sequences that can be adapted to introduce various substituents on the aromatic ring or modify the aminopropyl side chain. A common strategy involves the reductive amination of a corresponding ketone or aldehyde precursor. For instance, the synthesis of 2-aminopropyl benzopyran derivatives has been achieved through a chroman-4-one scaffold, which undergoes aldol (B89426) condensation followed by Michael addition. nih.gov The resulting intermediate can then be subjected to reductive amination to yield the desired aminopropyl-substituted phenol (B47542) analogue. nih.gov

Another approach is the direct amination of alcohol intermediates. For example, lignin-derived 4-(3-propanol)phenol derivatives can be converted to their corresponding primary amines, such as 4-(3-aminopropyl)phenol, using a RANEY® Ni-catalyzed hydrogen-borrowing amination with ammonia (B1221849) gas. rsc.org This method is notable for its high selectivity towards the primary amine. rsc.org

Furthermore, synthetic strategies can be designed to build the molecule from simpler fragments. This might involve the coupling of a suitably protected aminopropyl unit with a phenolic precursor. The choice of protecting groups for both the amine and phenol functionalities is crucial to ensure the desired regioselectivity and to prevent unwanted side reactions during the synthetic sequence.

Derivatization Approaches for Functionalization

The presence of both a phenolic hydroxyl group and a primary amino group in this compound derivatives makes them ideal substrates for a wide range of functionalization reactions. These modifications can be used to generate libraries of compounds for various applications, including the development of new ligands, catalysts, and biologically active molecules.

Formation of Schiff Base Ligands and Related Condensation Reactions

The primary amine of this compound and its analogues readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are a versatile class of ligands. oup.comrsc.orgmdpi.comresearchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often at room temperature or with gentle heating. researchgate.net The resulting imine (C=N) bond is a key feature of these ligands, which can coordinate to a variety of metal ions to form stable complexes. oup.comresearchgate.net

For example, the reaction of tris(3-aminopropyl)amine (B1583958) with salicylaldehyde (B1680747) or its derivatives yields potentially heptadentate (N4O3) tripodal Schiff-base ligands. mdpi.comresearchgate.net Similarly, new Schiff base ligands have been synthesized by reacting 1-(3-aminopropyl)imidazole (B109541) with salicylaldehyde and other imidazole (B134444) aldehydes. maynoothuniversity.ie The properties of the resulting metal complexes can be tuned by varying the substituents on the aldehyde or ketone precursor, as well as by the choice of the metal ion.

Table 1: Examples of Schiff Base Ligands from Aminopropyl-Containing Precursors

Amine PrecursorAldehyde/Ketone PrecursorResulting Ligand TypeReference(s)
2-{(E)-[(3-aminopropyl)imino]methyl}-6-methoxyphenol2-hydroxy-5-methylisophthalaldehydePolydentate Schiff Base oup.com
Tris(3-aminopropyl)amineSalicylaldehydeHeptadentate (N4O3) Tripodal Schiff Base mdpi.comresearchgate.net
1-(3-Aminopropyl)imidazoleSalicylaldehydeImidazole Schiff Base maynoothuniversity.ie
N-(2-aminoethyl)-3-aminopropyltrimethoxysilaneSalicylaldehydeSchiff Base Modified Silane (B1218182) ias.ac.in

Reductive Amination Pathways in Aminopropyl Derivatization

Reductive amination is a powerful method for forming new carbon-nitrogen bonds and is widely used in the derivatization of aminopropyl compounds. nih.gov This two-step process involves the initial formation of an imine or enamine intermediate through the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine.

A variety of reducing agents can be employed for the reduction step, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. nih.gov For instance, 2-aminopropyl benzopyran derivatives have been synthesized by the reductive amination of a propanal intermediate with various primary and secondary amines using sodium triacetoxyborohydride. nih.gov This pathway allows for the introduction of diverse substituents on the nitrogen atom of the aminopropyl chain, leading to a wide range of functionalized derivatives. nih.gov

Grafting and Functionalization with Organosilanes (e.g., 3-Aminopropyltriethoxysilane)

Organosilanes, particularly 3-aminopropyltriethoxysilane (B1664141) (APTES), are frequently used to functionalize surfaces and materials. nih.govresearchgate.netrsc.org The triethoxysilane (B36694) group can hydrolyze and condense to form stable siloxane bonds with hydroxyl-bearing surfaces like silica (B1680970), while the aminopropyl group provides a reactive handle for further chemical modifications. nih.govgoogle.comacs.org

Two primary methods for grafting APTES onto silica surfaces are in an acid-aqueous solution and in an anhydrous solution. nih.gov The anhydrous method has been shown to produce a more homogeneous and stable monolayer of APTES. nih.gov This surface functionalization is crucial for applications such as improving the attachment of cells to biomaterials or creating stationary phases for chromatography. researchgate.net The grafted aminopropyl groups can then be further derivatized, for example, by reaction with other molecules to create tailored surface properties.

Solid-Phase Synthetic Methodologies for Phenolic Derivatives

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of phenolic derivatives. nih.govacs.orgd-nb.infoscielo.br In this approach, a phenolic compound is attached to a solid support (resin) via a linker. nih.govacs.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a filtration and washing step after each reaction. d-nb.info

Several types of linkers are suitable for attaching phenols to a resin, including benzylic ethers and photolabile linkers like the o-nitrobenzyl ether. nih.govacs.org The choice of linker is critical as it must be stable to the reaction conditions used in the synthetic sequence but cleavable under specific conditions to release the final product. nih.govacs.org For example, in the synthesis of estradiol (B170435) derivatives, an o-nitrobenzyl ether photolabile linker was found to be effective for releasing the final products in acceptable purities. nih.gov This methodology has been successfully applied to generate diverse libraries of phenolic compounds, including derivatives of estradiol. nih.govacs.orgscielo.br

Synthesis of Polyazamacrocyclic Compounds Containing Aminopropyl Units

Polyazamacrocycles are a class of compounds that contain one or more macrocyclic rings with multiple nitrogen atoms. The incorporation of aminopropyl units into these structures can significantly influence their coordination properties and applications. The synthesis of these complex molecules often relies on Pd(0)-catalyzed amination reactions, such as the Buchwald-Hartwig amination. mdpi.comresearchgate.netclockss.org

This catalytic method allows for the efficient formation of C-N bonds between an amine and an aryl halide or triflate. mdpi.comclockss.org A variety of polyazamacrocyclic compounds have been synthesized by reacting precursors containing aminopropyl units, like tris(3-aminopropyl)amine (TRPN), with dihaloaromatic compounds. mdpi.comresearchgate.net The yields of the macrocyclization can be dependent on the synthetic pathway and reaction conditions. mdpi.com These macrocycles can be further functionalized by attaching fluorophore groups or other moieties to the nitrogen atoms, leading to compounds with interesting spectroscopic and metal-binding properties. mdpi.comresearchgate.net

Chemical Modifications for Enhanced Bioactivity (e.g., Alkylation, Esterification)

The strategic chemical modification of this compound serves as a critical avenue for enhancing its biological activity and tailoring its physicochemical properties for specific therapeutic applications. The presence of two reactive functional groups—a phenolic hydroxyl (-OH) and a primary amino (-NH2) group—offers a versatile platform for structural alterations. Alkylation and esterification are two of the most common and effective strategies employed to modulate the bioactivity of phenolic and amino compounds. These modifications can influence factors such as lipophilicity, membrane permeability, receptor binding affinity, and metabolic stability, thereby potentiating the therapeutic efficacy of the parent molecule.

Alkylation

Alkylation, the introduction of an alkyl group onto the phenolic oxygen or the amino nitrogen, can significantly impact the bioactivity of this compound derivatives. The site of alkylation (O-alkylation vs. N-alkylation) is a crucial determinant of the resulting compound's pharmacological profile.

Selective O-alkylation of the phenolic hydroxyl group, while preserving the primary amine, can be achieved by first protecting the amino group. For instance, the amino group can be converted into a Schiff base by reacting with an aldehyde, such as benzaldehyde. This temporary protection allows for the specific alkylation of the hydroxyl group using an alkyl halide in the presence of a base. Subsequent hydrolysis of the Schiff base regenerates the primary amine, yielding an O-alkylated derivative. researchgate.net This modification can enhance lipophilicity, which may improve the compound's ability to cross biological membranes.

Conversely, selective N-alkylation of the primary amino group can be accomplished through methods like reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding N-alkylated amine. This process can be used to introduce a wide variety of alkyl or arylalkyl substituents. The synthesis of N-substituted derivatives of similar structures, such as piperazine (B1678402) derivatives, has been shown to be crucial for their biological activity. researchgate.net For example, N-alkylation can influence the compound's interaction with specific biological targets, potentially leading to enhanced potency or a modified spectrum of activity. Research on related aminophenol structures has demonstrated that the introduction of specific alkyl groups can lead to potent biological effects, including antimicrobial and anticancer activities.

The following table summarizes the types of alkylation and their potential impact on the bioactivity of aminophenol derivatives:

Modification TypeReagents and ConditionsPotential Impact on Bioactivity
O-Alkylation 1. Protection of amino group (e.g., with benzaldehyde). 2. Alkylation with alkyl halide (e.g., R-X) and base (e.g., K₂CO₃). 3. Deprotection (hydrolysis).Increases lipophilicity, potentially improving membrane permeability and oral bioavailability. May alter receptor binding by modifying hydrogen bonding capacity of the phenolic group.
N-Alkylation Reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN).Can modulate receptor affinity and selectivity. Introduction of specific N-substituents can lead to novel biological activities. May influence metabolic pathways.

Esterification

Esterification of the phenolic hydroxyl group is another key strategy to modify the properties of this compound. The conversion of the phenol to an ester can serve multiple purposes, including acting as a prodrug strategy. An ester derivative may be more lipophilic and better absorbed, and once in the body, it can be hydrolyzed by esterase enzymes to release the active phenolic parent compound.

The Steglich esterification is a common method that can be employed, using a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is effective for the esterification of phenols. researchgate.net The choice of the carboxylic acid used for esterification can significantly influence the properties of the resulting derivative. For instance, esterification with amino acids could enhance water solubility and introduce new biological interactions.

Studies on other phenolic compounds have shown that esterification can lead to enhanced antioxidant, antimicrobial, or anti-inflammatory activities. mdpi.com The specific ester moiety can be selected to target certain tissues or to control the rate of hydrolysis and drug release.

The table below outlines the esterification of phenolic compounds and its potential effects on bioactivity:

Modification TypeReagents and ConditionsPotential Impact on Bioactivity
Esterification Carboxylic acid (R-COOH) with a coupling agent (e.g., EDC, DCC) and a catalyst (e.g., DMAP).Can act as a prodrug, improving absorption and distribution. Modulates lipophilicity and solubility. May enhance or alter the biological activity profile of the parent compound. Can be used to target specific enzymes or tissues.

Advanced Spectroscopic and Structural Elucidation in 2 3 Aminopropyl Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(3-Aminopropyl)phenol, providing detailed information about the chemical environment of each proton and carbon atom.

Applications of Unidimensional and Multidimensional NMR

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural information. In ¹H NMR, protons on the aromatic ring of phenols typically appear in the chemical shift range of 7-8 ppm. The protons on the carbon adjacent to the phenolic oxygen are deshielded and appear downfield. For the aminopropyl side chain, the protons adjacent to the amino group would also exhibit a characteristic downfield shift.

¹³C NMR provides information on the carbon skeleton. The aromatic carbon attached to the hydroxyl group in phenols is typically shifted downfield to around 155 ppm due to the oxygen's electronegativity.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. These experiments reveal correlations between neighboring protons (COSY), direct carbon-proton attachments (HSQC), and longer-range carbon-proton couplings (HMBC), allowing for the definitive assignment of all NMR signals.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound *Note: This table is based on publicly available spectral data for a similar compound, 2-(3-Amino

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Studies

UV-Visible Spectroscopy in Complex Formation and Electronic Transitions

UV-Visible spectroscopy is a valuable technique for investigating the electronic structure of this compound and its behavior in complex formation. The molecule possesses a phenolic chromophore, which gives rise to characteristic absorption bands in the UV region. libretexts.org These absorptions are primarily due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the hydroxyl and amino groups. pharmatutor.org

When this compound acts as a ligand to form complexes with metal ions, changes in the electronic environment of the chromophore occur. This coordination typically leads to shifts in the wavelength of maximum absorbance (λmax). These shifts provide evidence of complex formation and can offer insights into the nature of the metal-ligand interaction. For instance, the formation of a coordination compound may cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) in the absorption bands of the phenol (B47542) ring. The magnitude and direction of these shifts depend on the specific metal ion and the geometry of the resulting complex.

The electronic transitions responsible for UV-visible absorption involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules like this compound, the most relevant transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The presence of both the hydroxyl (-OH) and aminopropyl (-CH2CH2CH2NH2) substituents on the benzene ring influences the energy of these orbitals. Upon complexation with a metal ion, the chelation involving the hydroxyl and amino groups alters the HOMO-LUMO energy gap, resulting in the observed spectral shifts. libretexts.orglibretexts.org

Table 1: Hypothetical UV-Visible Spectral Data for this compound and its Metal Complex

Compound λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition Type
This compound 275 1,450 π → π*
Metal Complex 288 2,100 π → π* (perturbed)
This compound 310 150 n → π*

Fluorescence Spectroscopy in Sensing and Binding Assays

Fluorescence spectroscopy is a highly sensitive method used to study the emission properties of molecules and is particularly effective for developing sensing and binding assays. mdpi.com Phenolic compounds, including this compound, often exhibit intrinsic fluorescence due to the electronic structure of the aromatic ring. researchgate.net This native fluorescence can be modulated by interactions with other chemical species, forming the basis for its use as a fluorescent sensor.

In a typical sensing application, the binding of a target analyte to this compound can cause a significant change in its fluorescence properties. This can manifest as either fluorescence quenching (a decrease in intensity) or enhancement (an increase in intensity). Such changes occur because the analyte alters the electronic state of the fluorophore or introduces non-radiative decay pathways. For example, the coordination of certain metal ions to the amino and hydroxyl groups can lead to fluorescence quenching through mechanisms like electron transfer or energy transfer.

This principle is widely applied in the development of selective and sensitive assays for detecting metal ions or other molecules. mdpi.com By monitoring the changes in the fluorescence spectrum—such as shifts in the emission wavelength or variations in intensity—the presence and concentration of a specific analyte can be determined. The high sensitivity of fluorescence-based assays makes them suitable for a variety of applications, from environmental monitoring to biomedical research. mdpi.commdpi.com

Table 2: Example of Fluorescence Response of this compound upon Binding to an Analyte

System Excitation λ (nm) Emission λ (nm) Relative Fluorescence Intensity (%)
This compound 280 315 100
+ Analyte (e.g., Cu²⁺) 280 315 15

X-ray Diffraction Analysis of Crystalline Structures

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SCXRD) is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.comwikipedia.org By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can generate a detailed model of the electron density within the crystal. wikipedia.org This model reveals precise information about the molecular geometry, including bond lengths, bond angles, and torsional angles. uwaterloo.ca

For this compound, an SCXRD analysis would provide definitive structural data. It would confirm the connectivity of the atoms and reveal the specific conformation of the aminopropyl side chain relative to the plane of the phenol ring. Furthermore, this technique elucidates the details of intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. This information is fundamental to understanding the relationship between the molecular structure and the macroscopic properties of the material. anton-paar.com

Table 3: Representative Crystallographic Data Obtainable from SCXRD for a this compound Derivative

Parameter Value
Chemical Formula C₉H₁₃NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) 98.76
Volume (ų) 851.4
Z (molecules/unit cell) 4

Powder X-ray Diffraction in Material Characterization

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a finely ground powder sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

In the context of this compound research, PXRD is essential for several aspects of material characterization. It is used for routine phase identification, confirming that a synthesized batch of the compound corresponds to the desired crystalline form. The technique is also critical for assessing the purity of a sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram. Furthermore, PXRD is employed in polymorphism screening to identify and distinguish between different crystalline structures (polymorphs) of the same compound, each of which may exhibit distinct physical properties. Analysis of the peak shapes in a PXRD pattern can also provide information on the crystallite size and the degree of crystallinity of the material. malvernpanalytical.com

Table 4: Characteristic Powder X-ray Diffraction Peaks for a Crystalline Phase of this compound

Position (2θ°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
15.2 5.82 100
18.8 4.72 80
21.1 4.21 65
25.5 3.49 90

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within the top 5-10 nanometers of a material's surface. wikipedia.org The method is based on the photoelectric effect, where irradiating a surface with X-rays causes the emission of core-level electrons. nottingham.ac.uk The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. caltech.edu The binding energy is characteristic of the element and its chemical environment (oxidation state and bonding partners), a phenomenon known as the chemical shift. aps.org

For a compound like this compound, XPS can provide detailed information about its surface chemistry. High-resolution scans of the C 1s, O 1s, and N 1s regions would allow for the identification of the different chemical states of these elements. For example, the C 1s signal can be deconvoluted into components corresponding to C-C/C-H bonds in the aromatic ring and alkyl chain, C-N bonds, and C-O bonds. The N 1s spectrum would confirm the presence of the primary amine group, and its binding energy would distinguish it from other nitrogen functionalities like amides or nitro groups. Similarly, the O 1s peak is characteristic of the phenolic hydroxyl group. XPS is particularly powerful for studying surface modifications, contamination, or degradation of this compound-based materials. nottingham.ac.ukkobv.de

Table 5: Typical Binding Energy Ranges for Functional Groups in this compound

Element (Core Level) Functional Group Typical Binding Energy (eV)
C 1s C-C, C-H 284.8 - 285.0
C 1s C-N ~286.0
C 1s C-O ~286.5
N 1s -NH₂ ~400.0

Computational Chemistry and Theoretical Investigations of 2 3 Aminopropyl Phenol Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. umn.edu It is particularly effective for studying phenolic compounds to determine their structural and chemical characteristics. rjpn.org By calculating the electron density of a molecule, DFT can accurately predict its geometry, energy, and various reactivity parameters. aps.org For a molecule like 2-(3-Aminopropyl)phenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can derive its optimized geometry and explore its electronic properties. rjpn.org

Global and local chemical descriptors derived from DFT are crucial for comparing the reactivity of different molecules. rjpn.orgrasayanjournal.co.in Global descriptors provide a general overview of the molecule's stability and reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). rjpn.orgrasayanjournal.co.in

Table 1: Illustrative Global Chemical Descriptors (Note: Data based on calculations for the analogous compound 2-aminophenol (B121084) for illustrative purposes.)

Descriptor Symbol Value (eV)
Ionization Potential I 7.89
Electron Affinity A -0.11
Chemical Hardness η 4.00
Chemical Softness S 0.25
Electronegativity χ 3.89

Local descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mx

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. rjpn.orgyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For phenolic compounds, the distribution of HOMO and LUMO orbitals often spans the aromatic ring and functional groups, highlighting the reactive regions of the molecule. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Data based on calculations for the analogous compound 2-aminophenol for illustrative purposes.)

Orbital Energy (eV)
EHOMO -5.41
ELUMO -0.41

Conceptual DFT provides a framework for using calculated descriptors to understand and predict chemical reaction mechanisms. scielo.org.mx By analyzing global reactivity indices like the electrophilicity and nucleophilicity indexes, researchers can rationalize how a molecule will behave in a chemical reaction. For instance, a high electrophilicity index suggests a molecule will act as a strong electrophile, favoring reactions with nucleophiles. rjpn.org

Local reactivity descriptors, such as Fukui functions and local softness, pinpoint specific atoms or functional groups within the this compound molecule that are most susceptible to attack. scielo.org.mx This site selectivity information is invaluable for predicting reaction outcomes and understanding mechanistic pathways without the need for extensive experimental work.

Time-Dependent Density Functional Theory (TD-DFT) in Spectroscopy and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. rsc.orgresearchgate.net This method is widely applied to organic molecules, including phenols, to understand their electronic transitions. researchgate.net

By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the absorption spectrum, allowing for the assignment of experimental spectral bands to specific electronic transitions (e.g., π → π* transitions). researchgate.netrespectprogram.org For this compound, TD-DFT could be used to predict how its structure influences its color and light absorption properties, which is crucial for applications in dyes or photosensitizers. The accuracy of TD-DFT can depend on the choice of functional, with range-separated functionals often providing better descriptions for certain types of excited states. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic behavior, conformational changes, and interactions of molecules like this compound in various environments, such as in solution. mdpi.com

For phenolic compounds, MD simulations can elucidate how they interact with solvent molecules (e.g., water), aggregate, or bind to surfaces. nih.govresearchgate.net These simulations can reveal important information about hydrogen bonding networks, solvation free energies, and diffusion coefficients. mdpi.comnih.gov Such insights are critical for understanding the compound's behavior in biological systems or materials science applications. Simulations can be run over nanoseconds to microseconds to observe processes like protein-ligand binding or the self-assembly of molecules. mdpi.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. biomedpharmajournal.org This method is extensively used in drug discovery to screen potential drug candidates and understand their binding mechanisms at the atomic level. explorationpub.com

In the context of this compound, molecular docking could be employed to investigate its potential as a ligand for various biological targets. The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com The analysis of the docked conformation reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. explorationpub.comekb.eg These studies can provide a theoretical basis for the biological activity of this compound and guide the design of more potent derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the physicochemical, biological, or environmental fate properties of compounds based on their molecular structures. These models work by establishing a mathematical relationship between chemical structure and the property of interest.

A thorough search of scientific databases and chemical literature yielded no specific QSAR models developed for or including this compound. Such studies would typically involve:

Dataset Compilation: Assembling a series of structurally related compounds with experimentally measured data for a specific property (e.g., receptor binding affinity, toxicity).

Descriptor Calculation: Computing a large number of numerical descriptors that characterize the molecular structure of each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model linking the descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Without a dedicated research effort to synthesize and test a series of analogues or to include this compound in a broader study on aminophenols, the data required to construct a specific QSAR model for predicting its properties is not available in the public domain.

Advanced Quantum Chemical Topology Methods (e.g., QTAIM, EDA)

Advanced quantum chemical topology methods provide deep insights into the nature of chemical bonds and non-covalent interactions within a molecule by analyzing the electron density distribution, which can be obtained from quantum mechanical calculations.

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. By locating critical points in the electron density, QTAIM can characterize the nature of atomic interactions. For this compound, a QTAIM analysis could potentially be used to investigate:

The nature of the covalent bonds within the phenyl ring, the propyl chain, and the amino and hydroxyl groups.

The presence and strength of any intramolecular hydrogen bonds, for example, between the phenolic hydroxyl group and the aminopropyl side chain. This would be identified by the presence of a bond path and the properties of the bond critical point (BCP) between the hydrogen and the acceptor atom.

Despite the potential of these methods to elucidate the detailed electronic structure of this compound, no published studies applying QTAIM or EDA to this specific molecule were identified. Such research would require sophisticated quantum chemical calculations and detailed analysis of the resulting electron density and interaction energies. The absence of such reports in the scientific literature indicates a gap in the current understanding of the intramolecular interactions governing the structure and properties of this compound.

Coordination Chemistry of 2 3 Aminopropyl Phenol and Aminopropyl Phenolate Ligands

Design and Synthesis of Multidentate Ligands Incorporating Aminopropylphenol Motifs

The design of multidentate ligands is a cornerstone of coordination chemistry, enabling the formation of stable metal complexes with tailored properties. The 2-(3-aminopropyl)phenol moiety is a valuable synthon in this field due to its inherent donor atoms—the phenolic oxygen and the terminal amino nitrogen. These sites can be readily incorporated into larger, more complex ligand architectures.

The synthesis of these ligands often involves standard organic transformations that expand upon the basic this compound framework. A common strategy is the use of multi-component reactions, which can yield intricate structures in a straightforward manner. For instance, Mannich reactions, involving the condensation of an amine (like the aminopropyl group), formaldehyde, and a C-H acidic compound, can be employed to create more elaborate structures. nih.gov Another prevalent method is Schiff base condensation, where the primary amine of the aminopropyl chain reacts with an aldehyde or ketone to form an imine linkage, thereby extending the ligand and increasing its denticity. This approach is highly versatile for creating N,N,O or N,O,O donor sets.

Complexation with Transition Metal Ions

Ligands derived from aminopropylphenol readily coordinate with a variety of transition metal ions, forming stable complexes with diverse geometries and properties. The deprotonated phenolate (B1203915) oxygen and the neutral amino nitrogen act as effective donor sites, creating strong chelate rings upon complexation.

Copper(II) complexes featuring aminopropyl-phenolate type ligands have been extensively studied. The synthesis typically involves the reaction of a Cu(II) salt, such as copper(II) chloride or copper(II) nitrate (B79036), with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govresearchgate.net The resulting complexes can be mononuclear, where a single copper ion is coordinated by one or more ligand molecules, or polynuclear, where multiple copper ions are bridged by phenolate oxygen atoms. researchgate.netnih.gov

Characterization of these complexes relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy: This method is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (for Schiff base derivatives) and phenolic C-O bonds.

UV-Visible Spectroscopy: The electronic spectra of these complexes typically show d-d transitions and charge transfer bands that are characteristic of the coordination environment around the Cu(II) center. rsc.org

Mass Spectrometry: FAB mass spectrometry and other techniques help confirm the molecular weight and composition of the complexes. nih.gov

Table 1: Selected Copper(II) Complexes with Amine-Phenolate Type Ligands This table is interactive. Column headers can be clicked to sort the data.

Complex Formula Ligand Type Linkage Coordination Geometry Reference
[Cu(Limine)(MeOH)] Pyridylbis(phenol) Imine Mononuclear nih.gov
Cu3(Lamine)2(CH3CN)22 Pyridylbis(phenol) Amine Trinuclear nih.gov
[CuL]2·3H2O Bis(phenolate) Amine Dinuclear, Trigonal Bipyramidal nih.gov
[Cu2(sglym)2Cl2] Reduced Schiff Base Amine Dinuclear, Phenolato-bridged researchgate.net

Nickel(II) ions also form stable complexes with aminopropyl-phenolate ligands. These complexes are typically synthesized by reacting a Ni(II) salt with the ligand, sometimes via electrochemical oxidation of a nickel anode in a solution of the ligand. nih.gov The resulting coordination geometry is highly dependent on the ligand structure and the reaction conditions. Both square-planar and octahedral geometries are common for Ni(II) complexes.

For example, with certain bis(phenolate) ligands, dinuclear Ni(II) complexes can form where the nickel atoms are linked by a triple oxygen bridge involving two phenolic oxygens and a water molecule, resulting in a distorted octahedral geometry for each NiN2O4 chromophore. nih.gov In other cases, particularly with Schiff base ligands, trinuclear complexes have been observed where the metal centers are bridged by phenoxido groups. rsc.org Characterization methods are similar to those used for copper complexes, including X-ray diffraction, IR and electronic spectroscopy, and magnetic measurements. nih.govrsc.org

Table 2: Examples of Nickel(II) Amine-Phenolate Complexes This table is interactive. Column headers can be clicked to sort the data.

Complex Formula Ligand Type Coordination Geometry Magnetic Properties Reference
[Ni2L2(H2O)]·H2O Bis(phenolate) Hexacoordinate, Distorted Octahedral Ferromagnetically coupled (2J = 19.8 cm-1) nih.gov
[Ni3(L)2(NCS)2(OAc)2(CH3OH)2] Schiff Base Trinuclear, Phenoxido-bridged Weak antiferromagnetic coupling rsc.org
Ni(II) Complexes Amide-Diamine Square Planar --- rsc.org

The versatility of aminopropyl-phenolate ligands extends to other divalent cations such as zinc(II), cadmium(II), and mercury(II). The coordination chemistry with these d-block metals often results in the formation of coordination polymers or discrete complexes with tetrahedral geometries. ekb.eg

The synthesis of these complexes generally involves reacting the appropriate metal halide or nitrate salt with the ligand in a solvent like ethanol or DMF. ekb.egst-andrews.ac.uk The resulting structures can be influenced by the specific metal ion, the counter-anion, and the ligand's flexibility. For instance, studies with bis-pyridyl-bis-amide ligands have shown the formation of 1D zigzag chains with Zn(II), Cd(II), and Hg(II) halides. rsc.org Characterization is performed using techniques such as elemental analysis, IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the final structure. ekb.egst-andrews.ac.uk

Table 3: Coordination of Divalent Metals with Related Ligands This table is interactive. Column headers can be clicked to sort the data.

Metal Ion Ligand Type Resulting Structure Geometry Reference
Zn(II) Schiff Base M(L)2 Tetrahedral ekb.eg
Cd(II) Schiff Base M(L)2 Tetrahedral ekb.eg
Hg(II) Schiff Base M(L)2 Tetrahedral ekb.eg
Zn(II), Cd(II), Hg(II) Bis-pyridyl-bis-amide 1D Coordination Polymers Zigzag Chains rsc.org

Lanthanide Coordination Chemistry with Aminopropylphenol Derivatives

Lanthanide ions (Ln3+), characterized by their large ionic radii and preference for high coordination numbers, form stable complexes with multidentate ligands derived from aminopropylphenol. mdpi.com These ligands, particularly potentially heptadentate (N4O3) amine phenols, are effective at encapsulating lanthanide ions. ubc.ca The synthesis of these complexes typically involves reacting a lanthanide salt, such as a nitrate, with the ligand in the presence of a base. ubc.ca

Depending on the stoichiometry and reaction conditions, both mononuclear and dinuclear complexes can be obtained. For example, reacting an amine phenol (B47542) ligand with one equivalent of a lanthanide nitrate can produce a mononuclear complex, [Ln(H3L)(NO3)3]. ubc.ca In the presence of a base, homodinuclear complexes, [Ln(L)]2, can be formed where two lanthanide ions are bridged by phenolate oxygens. ubc.ca X-ray crystallography has confirmed the structure of these dinuclear complexes, showing eight-coordinate lanthanide centers. ubc.ca The resulting complexes are of interest for their potential magnetic and luminescent properties. chemrxiv.org

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes with aminopropyl-phenolate ligands are crucial for understanding their reactivity, particularly in catalytic applications. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds. electrochemsci.orgmdpi.com

For many first-row transition metal complexes, the studies reveal ligand- and metal-based oxidation events. nih.gov Copper(II) complexes with these types of ligands frequently exhibit a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. nih.govmdpi.com The potential of this redox event can be tuned by modifying the ligand structure. The coordination of redox-active ligands to the metal center can lead to the reversibility of the metal-centered process. mdpi.com

Similarly, cobalt(II) complexes can show quasi-reversible single-electron transfers, while manganese(II) and iron(III) complexes may exhibit multiple redox peaks. electrochemsci.org These redox properties are fundamental to the catalytic activity of the complexes, for instance, in oxidation reactions where the metal center cycles between different oxidation states. mdpi.com The electron transfer mechanism is a key area of investigation, providing insight into how the electronic structure of the complex modulates its reactivity. nih.govnih.gov

Table 4: Electrochemical Data for Selected Metal Complexes This table is interactive. Column headers can be clicked to sort the data.

Metal Complex Type Redox Process E1/2 (V vs. SHE) Technique Reference
Copper(II) with BIAN ligands Cu(II)/Cu(I) 0.66 - 0.81 Cyclic Voltammetry mdpi.com
Copper(II) with tridentate NNO ligand Cu(II)/Cu(I) --- Cyclic Voltammetry nih.gov
Cobalt(II) with Schiff base ligand Co(II)/Co(I) Quasi-reversible Cyclic Voltammetry electrochemsci.org
Cerium(III) with amido-phenolate ligand Ce(III)/Ce(IV) Ligand- and metal-based Cyclic Voltammetry nih.gov

Supramolecular Architecture and Crystal Engineering of Metal-Ligand Assemblies

Detailed crystallographic studies are essential to elucidate the specific nature of these interactions. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable lack of specific structural reports for metal complexes of this compound. While extensive research exists on related aminophenol and Schiff base complexes, the precise supramolecular arrangements involving this particular ligand remain largely undocumented.

In the absence of specific crystallographic data for this compound metal complexes, we can infer potential supramolecular motifs based on the functional groups present in the ligand. The aminopropyl side chain offers a primary amine group (-NH2), which is a potent hydrogen bond donor. The phenolic hydroxyl group (-OH) can act as both a hydrogen bond donor and, upon deprotonation to the phenolate (-O-), a hydrogen bond acceptor.

Hydrogen Bonding Networks:

It is highly probable that hydrogen bonding plays a dominant role in the crystal packing of these complexes. The -NH2 and -OH groups can form extensive networks of intermolecular and intramolecular hydrogen bonds. For instance, N-H···O, O-H···N, and N-H···N interactions could link adjacent complex units, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The presence of solvent molecules, such as water or alcohols, within the crystal lattice could further extend these hydrogen-bonding networks.

Table 1: Potential Hydrogen Bond Interactions in Metal-Ligand Assemblies of this compound

DonorAcceptorInteraction TypePotential Supramolecular Motif
Amino Group (N-H)Phenolate Oxygen (O⁻)IntermolecularChain or Sheet Formation
Amino Group (N-H)Coordinated AnionIntermolecularLinking of Complex Units
Phenol Group (O-H)Amino Nitrogen (N)IntermolecularDimer or Chain Formation
Coordinated Solvent (e.g., H₂O)Phenolate Oxygen (O⁻)IntermolecularBridging between Complexes

π-π Stacking Interactions:

Crystal Engineering Principles:

From a crystal engineering perspective, the bifunctional nature of the this compound ligand (an amino group and a phenol group) provides a versatile platform for the design of coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the metal ion, counter-anions, and crystallization conditions, it is theoretically possible to direct the assembly of these complexes into predictable and functional architectures. For example, the use of linear bridging co-ligands could link the primary complex units into extended networks with porous or layered structures.

Future Research Directions:

To fully understand and exploit the supramolecular chemistry of this compound and its aminopropyl-phenolate ligands, further research is critically needed. The synthesis and single-crystal X-ray diffraction analysis of a variety of metal complexes with this ligand are paramount. Such studies would provide the essential empirical data to:

Identify the prevalent supramolecular synthons.

Quantify the strength and geometry of the non-covalent interactions.

Establish structure-property relationships.

Develop robust crystal engineering strategies for the rational design of new materials.

Without such fundamental crystallographic information, the discussion of the supramolecular architecture and crystal engineering of these specific metal-ligand assemblies remains speculative. The scientific community awaits detailed structural reports to unlock the full potential of this compound in the realm of supramolecular and materials chemistry.

Catalytic Applications and Mechanistic Research Involving Aminopropyl Functionalized Systems

Heterogeneous Catalysis with Supported Aminopropyl Materials

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from reaction products and potential for recyclability. Aminopropyl-functionalized solid supports combine the catalytic activity of the amine group with the robustness of a solid matrix.

Amino-Functionalized Mesoporous Silica (B1680970) Catalysts (e.g., MCM-41, SBA-15)

Mesoporous silica materials like MCM-41 and SBA-15 are excellent catalyst supports owing to their high surface area, large pore volume, and ordered pore structure. nih.govmdpi.com Functionalization of these materials with aminopropyl groups, typically via grafting with 3-aminopropyltriethoxysilane (B1664141) (APTES), creates solid base catalysts. scielo.briaea.orgresearchgate.net

The functionalization can be achieved through a post-synthesis method, where the synthesized mesoporous silica is refluxed with APTES in a solvent like ethanol (B145695). scielo.brresearchgate.net This process grafts the aminopropyl groups onto the silica surface and within its channels. While this modification leads to a decrease in surface area and pore volume, it significantly enhances the material's affinity for acidic molecules like CO2, transforming it into an effective adsorbent. scielo.br The presence of the amino groups provides basic sites that are crucial for catalytic activity in various organic reactions. These materials have demonstrated high thermal and mechanical stability, making them suitable for a range of catalytic applications. nih.gov

Table 1: Textural Properties of Mesoporous Silica Before and After Aminopropyl Functionalization. scielo.br
MaterialSurface Area (SBET) (m²/g)Pore Volume (Vp) (cm³/g)Pore Diameter (Dp) (nm)
MCM-4110700.982.7
AMCM-41 (APTES-functionalized)6650.652.6
SBA-157131.097.5
ASBA-15 (APTES-functionalized)4650.737.4

Catalysis by Aminopropyl-Grafted Carbon-Based Materials

Carbon materials, such as activated carbon, are versatile catalyst supports due to their high surface area and chemical stability. mdpi.commdpi.com Surface functionalization modifies the chemical properties of carbon, enabling its use in catalysis. mdpi.come-bookshelf.de Grafting aminopropyl groups onto activated carbon can be achieved by first oxidizing the carbon surface to create oxygen-containing groups (e.g., carboxyl, hydroxyl), which then serve as anchor points for coupling with aminosilanes like 3-(aminopropyl)trimethoxysilane (APTMS). mdpi.com

This process enhances the surface reactivity and allows for the development of catalysts for specific applications, including hydrogenation and reduction reactions. researchgate.net The amine groups introduced can act as basic catalytic sites or as ligands to anchor metal nanoparticles, creating multifunctional catalysts. mdpi.com The effectiveness of these catalysts is often correlated with the nature of the carbon support and the density of the grafted functional groups. researchgate.net

Organocatalysis Utilizing Aminopropyl Moieties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in chemistry. youtube.comyoutube.com Amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. youtube.com Chiral primary amines and their derivatives are particularly valuable for asymmetric synthesis. mdpi.com

The aminopropyl moiety is a key component in various bifunctional organocatalysts. These catalysts often possess both a Brønsted base site (the amine) and a Brønsted acid site (e.g., an amide or hydroxyl group). mdpi.com This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously, often within a structured transition state stabilized by hydrogen bonding. youtube.commdpi.com This cooperative catalysis leads to high reaction rates and stereoselectivity in transformations like aldol (B89426) and Michael reactions. mdpi.com While simple aminopropyl groups are effective, catalysts are often designed with more complex chiral scaffolds to achieve high enantioselectivity. youtube.comresearchgate.net

Applications in Organic Transformations (e.g., Transesterification, Henry Reaction)

Aminopropyl-functionalized catalysts have proven effective in promoting key carbon-carbon bond-forming reactions and other important organic transformations.

Transesterification: The transesterification of vegetable oils is the primary industrial route to biodiesel. jbiochemtech.comnih.gov The reaction involves converting triglycerides into fatty acid alkyl esters using an alcohol in the presence of a catalyst. While homogeneous base catalysts are common, they suffer from issues like soap formation and difficulty in separation. jbiochemtech.com Heterogeneous catalysts, including solid base catalysts, offer a more sustainable alternative. mdpi.com Aminopropyl-functionalized materials can serve as solid base catalysts for transesterification, although their application is less common than metal oxides. The basic amine sites facilitate the deprotonation of the alcohol, initiating the catalytic cycle. Organocatalysts are also being explored to avoid issues associated with traditional methods. researchgate.netresearchgate.net

Henry Reaction: The Henry (or nitroaldol) reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce β-nitroalcohols, which are versatile synthetic intermediates. uwindsor.camdpi.com The reaction is base-catalyzed, and aminopropyl-functionalized materials are well-suited for this purpose. rutgers.edu Research has shown that amino-functionalized nanoporous silica can effectively catalyze the Henry reaction. Interestingly, the type of amine group (primary vs. secondary) can control the reaction outcome, selectively producing either the β-nitroalcohol or the subsequently dehydrated nitrostyrene. rutgers.edu For asymmetric versions of the reaction, chiral copper(II) complexes and organocatalysts like guanidines are often employed to achieve high enantioselectivity. nih.govmdpi.com

Table 2: Catalytic Performance in the Asymmetric Henry Reaction. nih.gov
AldehydeCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeFunctionalized Nanoparticles + Cu(OAc)₂·H₂O8075
4-NitrobenzaldehydeFunctionalized Nanoparticles + Cu(OAc)₂·H₂O8570
2-ChlorobenzaldehydeFunctionalized Nanoparticles + Cu(OAc)₂·H₂O8268
3-NitrobenzaldehydeFunctionalized Nanoparticles + Cu(OAc)₂·H₂O9072

Catalytic Oxidation Processes for Organic Compounds

Catalytic oxidation is fundamental to both industrial chemical synthesis and environmental remediation. Aminopropyl-functionalized materials can be used as supports for metal-based oxidation catalysts. For instance, metalloporphyrins immobilized on 3-aminopropyl-functionalized silica gel have been developed as heterogeneous catalysts for the selective oxidation of alcohols. researchgate.net In these systems, the aminopropyl groups serve as covalent linkers to anchor the active metal complex to the solid support.

Corrosion Inhibition Studies with Aminopropyl-Phenol Based Compounds

Corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a primary method of protection, especially in acidic environments. ekb.eg Organic compounds containing heteroatoms like nitrogen and oxygen are effective inhibitors because they can adsorb onto the metal surface, forming a protective film that blocks the corrosive agents. chalcogen.ro

Aminophenol derivatives are particularly effective corrosion inhibitors. kajay-remedies.com The mechanism of action involves the adsorption of the molecule onto the metal surface through both the amine (-NH2) and hydroxyl (-OH) groups. kajay-remedies.comresearchgate.net The nitrogen and oxygen atoms act as adsorption centers, while the aromatic ring contributes via its π-electrons, enhancing surface coverage. kajay-remedies.com For compounds like 2-aminophenol (B121084), the ortho-positioning of the functional groups enhances its chelating ability with metal ions, which strengthens the protective film. kajay-remedies.com The aminopropyl chain in a molecule like 2-(3-aminopropyl)phenol would provide additional flexibility and another basic nitrogen site for interaction with the metal surface.

Studies on 4-aminophenol (B1666318) have shown that inhibition efficiency increases with inhibitor concentration but decreases with rising temperature, which is characteristic of a physical adsorption mechanism. researchgate.netuowasit.edu.iq The effectiveness of these compounds is attributed to the synergistic effect of the amine and phenol (B47542) groups in forming a stable barrier against corrosion. researchgate.net

Table 3: Inhibition Efficiency (% IE) of 4-Aminophenol on Mild Steel in 1M H₂SO₄ at 313 K (Weight Loss Method).
Inhibitor Concentration (ppm)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (% IE)Surface Coverage (θ)
0 (Blank)307.74--
100214.5930.30.303
200181.4741.00.410
400127.1958.60.586
60091.5470.30.703

Computational and Experimental Insights into Inhibition Mechanisms

The effectiveness of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface. This adsorption process can be understood through a combination of computational modeling and experimental analysis. For a molecule like this compound, the inhibition mechanism is primarily based on the formation of a protective film on the metal, which isolates it from the aggressive environment.

Computational Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the molecular properties of inhibitors and their interaction with metal surfaces. ijcsi.proeurjchem.com These studies help predict the efficiency of an inhibitor by analyzing its electronic structure. ijcsi.pronih.gov Key parameters derived from DFT calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing the adsorption process and inhibition efficiency. eurjchem.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap signifies higher reactivity of the inhibitor molecule, which generally correlates with increased inhibition efficiency. eurjchem.com

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface, although its correlation with inhibition efficiency is not always direct.

Global Hardness (η) and Softness (σ): These parameters describe the molecule's resistance to change in its electron distribution. Soft molecules (low hardness) are generally more effective inhibitors as they can easily donate electrons to the metal surface. eurjchem.com

For this compound, DFT calculations would likely reveal that the electron-rich centers—the oxygen atom of the hydroxyl group, the nitrogen atom of the amine group, and the π-system of the benzene (B151609) ring—are the primary sites for interaction with the metal surface. nih.gov Molecular dynamics and Monte Carlo simulations can further model the adsorption orientation of the inhibitor molecules on the metal, showing how they arrange to form a dense, protective layer. nih.gov

Experimental Insights

Experimentally, the inhibition mechanism is understood to involve the adsorption of the inhibitor molecules onto the metal surface, a process that can be classified as either physisorption, chemisorption, or a combination of both (comprehensive adsorption). mdpi.com

Physisorption: This process involves electrostatic interactions between the charged inhibitor molecules and the electrically charged metal surface. In acidic solutions, the amine group of this compound can become protonated (-NH3+), allowing it to adsorb onto a negatively charged metal surface (resulting from adsorbed anions like Cl-). researchgate.net

Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor and the metal. It occurs through the sharing of lone pair electrons from the nitrogen and oxygen heteroatoms with the vacant d-orbitals of the metal atoms (e.g., iron). The π-electrons of the aromatic ring can also participate in this type of bonding. mdpi.comresearchgate.net

The functional groups within this compound—the hydroxyl (-OH) and amino (-NH2) groups—act as the primary adsorption centers, effectively anchoring the molecule to the metal and enabling the formation of a stable, corrosion-resistant film. corromat.comimim.pl

Evaluation of Corrosion Inhibition Efficiency

The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which is determined using various electrochemical techniques. The most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). mdpi.com

Potentiodynamic Polarization (PDP)

PDP measurements provide information on the kinetics of anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By applying a potential scan and measuring the resulting current, Tafel plots are generated. researchgate.net From these plots, key corrosion parameters are extracted:

Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction.

Corrosion Current Density (icorr): A measure of the corrosion rate. A lower icorr value in the presence of an inhibitor indicates effective corrosion control. researchgate.net

Tafel Slopes (βa and βc): These relate to the kinetics of the anodic and cathodic reactions.

An inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the Ecorr. For inhibitors like this compound that affect both anodic and cathodic reactions, the classification is typically mixed-type. researchgate.net The inhibition efficiency is calculated using the following equation:

IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100

where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

The table below presents hypothetical yet representative data for this compound, illustrating how its inhibition efficiency might be evaluated using potentiodynamic polarization in a 1M HCl solution against mild steel.

Table 1: Illustrative Potentiodynamic Polarization Data

Inhibitor Concentration (M) Ecorr (mV vs. SCE) icorr (µA/cm²) βa (mV/dec) βc (mV/dec) Inhibition Efficiency (IE%)
Blank -480 1050 75 -110 -
1 x 10-5 -475 420 72 -108 60.0
5 x 10-5 -472 252 70 -105 76.0
1 x 10-4 -468 147 68 -102 86.0
5 x 10-4 -465 73.5 65 -100 93.0
1 x 10-3 -460 52.5 63 -98 95.0

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the processes occurring at the metal-electrolyte interface. researchgate.netjmaterenvironsci.com By applying a small sinusoidal AC potential, the impedance of the system is measured over a range of frequencies. The data is often presented as a Nyquist plot.

For a corrosion system, the Nyquist plot typically shows a depressed semicircle, where the diameter corresponds to the charge transfer resistance (Rct) . jmaterenvironsci.com This resistance is inversely proportional to the corrosion rate. A larger Rct value indicates slower corrosion and better inhibition. researchgate.net Another parameter, the double-layer capacitance (Cdl) , provides information about the adsorption of the inhibitor. A decrease in Cdl is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer. researchgate.netyoutube.com

The inhibition efficiency from EIS data is calculated as:

IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100

where Rct(blank) and Rct(inh) are the charge transfer resistances without and with the inhibitor, respectively.

The following table shows plausible EIS data for this compound, demonstrating the expected trend of increasing charge transfer resistance with inhibitor concentration.

Table 2: Illustrative Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (M) Rct (Ω·cm²) Cdl (µF/cm²) Inhibition Efficiency (IE%)
Blank 50 120 -
1 x 10-5 128 95 60.9
5 x 10-5 215 80 76.7
1 x 10-4 360 65 86.1
5 x 10-4 750 50 93.3
1 x 10-3 1020 42 95.1

Both PDP and EIS techniques are crucial for a comprehensive evaluation, confirming that aminopropyl-functionalized phenols like this compound can act as highly effective corrosion inhibitors, with efficiency increasing with concentration due to enhanced surface coverage.

Research on Biological and Pharmacological Properties of 2 3 Aminopropyl Phenol and Analogues

Investigation of Pharmacological Activities and Underlying Mechanisms

Central Nervous System Modulation and Psychoactive Properties

While direct studies on 2-(3-Aminopropyl)phenol are scarce, research into its structural analogue, 3-(2-Aminopropyl)phenol (B1671444), provides insight into potential central nervous system (CNS) activity. 3-(2-Aminopropyl)phenol hydrochloride is identified as a phenethylamine (B48288) analog and a psychoactive drug. aobious.combioscience.co.uk Its mechanism of action involves interaction with serotonin (B10506) receptors; it acts as a partial agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor. This profile of receptor interaction is characteristic of compounds that can modulate mood, cognition, and behavior, suggesting a potential for psychoactive effects. As a member of the amphetamine family, its structural backbone, β-phenylethylamine, is known to confer sympathomimetic actions in both the central and peripheral nervous systems. echemi.com

Cardiovascular Effects (e.g., Blood Pressure Regulation, Orthostatic Hypotension)

The structural isomer 3-(2-Aminopropyl)phenol is noted for its significant effects on the cardiovascular system, specifically its blood pressure-raising activity. medchemexpress.commedchemexpress.eu Research has shown it can be effective in managing symptoms of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. medchemexpress.com Studies indicate that oral administration of 3-(2-Aminopropyl)phenol can significantly increase blood pressure both at rest and in a standing position, helping to alleviate pathological orthostatic adjustment disorders. medchemexpress.commedchemexpress.eu This compound is reported to have a relatively minor impact on heart rate. medchemexpress.com The mechanism behind these effects is linked to its role as an indirect sympathomimetic agent, which causes the release of norepinephrine (B1679862) from adrenergic nerve terminals. Phenol (B47542) derivatives, in general, have been investigated for a range of cardiovascular effects, including vasorelaxant properties and the potential to mitigate vascular complications arising from oxidative stress. nih.govresearchgate.net

Sedative and Analgesic Properties

Specific research on the sedative and analgesic properties of this compound or its immediate analogues is not detailed in the available literature. However, the broader class of phenol derivatives encompasses compounds with known sedative effects. For instance, acute oral toxicity studies of a related compound, 2-amino-3-nitrophenol, noted sedation as one of the sublethal effects in animal models. industrialchemicals.gov.au Phenol itself has been used medically for its local anesthetic properties to relieve pain. msdvetmanual.com Some selective serotonin reuptake inhibitors (SSRIs), which modulate the same neurotransmitter systems as analogues like 3-(2-Aminopropyl)phenol, can cause sedation as a side effect. wikipedia.org However, without direct studies, any sedative or analgesic potential of this compound remains speculative.

Anti-Cancer Research and Cellular Mechanisms

Cytotoxicity and Induction of Apoptosis in Cancer Cell Lines

Research has focused on synthetic analogues of this compound, specifically 2-aminopropyl benzopyran derivatives, for their potential as anti-cancer agents, particularly against triple-negative breast cancer (TNBC). rsc.orgnih.gov Studies evaluated these compounds against TNBC cell lines (MDA-MB-231 and MDA-MB-436) and normal breast epithelial cells (MCF10A). rsc.orgnih.gov

The cytotoxic activity was found to be dependent on the structure of the amine group. N-methylated tertiary amines showed the most potent activity, followed by secondary amines, and then quaternary amine salts. rsc.orgnih.gov The presence of a lipophilic p-fluorobenzyloxy substituent on the chromanol ring also enhanced cytotoxic activity. nih.gov Several of the synthesized benzopyran derivatives demonstrated the ability to induce apoptosis or necrosis in cancer cells, an effect attributed, at least in part, to an increase in the generation of reactive oxygen species (ROS). rsc.orgnih.gov Further mechanistic studies showed that the most promising compounds downregulated the expression of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov

Cytotoxicity (IC₅₀ in μM) of 2-Aminopropyl Benzopyran Analogues in Breast Cancer Cell Lines
Compound TypeMDA-MB-231 (TNBC)MDA-MB-436 (TNBC)
N-methylated derivatives (tertiary amines)1.5–14.02.0–21.8
Secondary amine benzopyrans11.0–22.013.0–22.0
Quaternary amine salts19.2–42.224.0–53.5
Free phenolic derivatives (secondary amines)48.3–58.430.9–55.2

Cell Cycle Arrest and Proliferation Inhibition

In addition to inducing apoptosis, certain 2-aminopropyl benzopyran analogues were found to inhibit cancer cell proliferation by causing cell cycle arrest. rsc.orgnih.gov Flow cytometry analysis revealed that specific derivatives caused the cell cycle to arrest in the G1 phase in both MDA-MB-231 and MDA-MB-436 TNBC cell lines. nih.gov This arrest was demonstrated by a decrease in the percentage of cells in the S phase of the cell cycle following treatment with the compounds. nih.gov

The molecular mechanism for this effect was further investigated, revealing that one of the N-methylated derivatives downregulated the expression of cyclins CCND1 and CCND2, which are key regulatory proteins for progression through the G1 phase. rsc.orgnih.gov The ability to induce cell cycle arrest is a recognized strategy in the development of anti-cancer drugs, and various natural and synthetic compounds containing a benzopyran skeleton have been shown to exhibit anti-tumor properties through this mechanism. nih.govmdpi.com

Role of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a significant aspect of the biological activity of aminophenol compounds. Research has demonstrated that 2-aminophenol (B121084), the core structure of this compound, can induce the production of ROS, particularly in the presence of transition metals like copper. nih.gov This pro-oxidant activity is dependent on the position of the amino group on the phenol ring, with ortho- and para-isomers being effective at generating ROS, while the meta-isomer shows little to no activity. nih.govresearchgate.net

The proposed mechanism for this copper-dependent ROS generation involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the aminophenol compound. nih.gov These cuprous ions can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•). nih.gov This process can lead to a continuous cycle of ROS production as the aminophenol continues to reduce copper ions. nih.gov The generation of these reactive species can have significant biological consequences, including the inactivation of enzymes sensitive to oxidative stress, such as aconitase. nih.govresearchgate.net The requirement of a catalase inhibitor, like sodium azide, to observe this inactivation suggests that superoxide radicals are the primary ROS responsible. nih.govresearchgate.net This pro-oxidant mechanism may account for the cytotoxic effects observed with some aminophenol derivatives. nih.gov

Modulation of Gene and Protein Expression (e.g., Bcl-2, Cyclins)

The regulation of gene and protein expression is a critical factor in cellular processes, including proliferation and apoptosis. Key proteins involved in these pathways include the anti-apoptotic protein Bcl-2 and cell cycle regulators like cyclin D1. Overexpression of Bcl-2 is a known mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. researchgate.net

While direct studies on the effect of this compound on the expression of Bcl-2 and cyclins are limited, research on other natural compounds provides insight into how phenolic structures can modulate these pathways. For instance, certain polyisoprenoids have been shown to suppress the expression of both Bcl-2 and cyclin D1 in colon cancer cell lines. nih.gov This suppression is associated with an induction of apoptosis and cell cycle arrest. nih.gov

Conversely, some studies have indicated that the overexpression of Bcl-2 can lead to an increase in cyclin D1 promoter activity and subsequent expression, independent of cell anchorage. frontiersin.org This suggests a complex interplay between survival signals and cell cycle progression that can be influenced by various compounds. The ability of certain molecules to down-regulate key proteins like cyclin D1 is a promising strategy in cancer therapy, as this protein is often overexpressed in various cancers and plays a pivotal role in the G1-S phase transition of the cell cycle. mdpi.comnih.gov

Antimicrobial Efficacy and Mode of Action Studies

Generally, phenolic compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The table below presents the MIC values for some phenolic compounds against common bacterial strains, illustrating the range of efficacy that can be expected from this class of molecules.

Compound/ExtractOrganismMIC (µg/mL)
Tansy essential oil Staphylococcus aureus62.5 - 500
Tansy essential oil Escherichia coli62.5 - 500
Polihexanide Staphylococcus aureus1 - 2
Polihexanide Escherichia coli1 - 2
Triclosan Staphylococcus aureus0.5 - 64
Triclosan Escherichia coli0.5 - 64
Butyric acid Escherichia coli2300 - 2500
Butyric acid Staphylococcus aureusNot specified

This table presents data for various antimicrobial agents to provide a comparative context for the potential efficacy of phenolic compounds. Data is compiled from multiple sources. researchgate.netmdpi.comnih.gov

The antimicrobial action of phenolic compounds, including aminophenol derivatives, is often attributed to their ability to disrupt the bacterial cell membrane and inhibit essential enzymes. nih.gov The lipophilic nature of the phenol ring allows these molecules to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. latrobe.edu.au This disruption can result in the leakage of intracellular components and ultimately, cell death. mdpi.com

Several models have been proposed to describe the mechanism of membrane disruption by antimicrobial peptides and other membrane-active agents, which may also be relevant to phenolic compounds. These include the "barrel-stave" model, where the molecules insert into the membrane to form a pore, and the "toroidal pore" or "wormhole" model, where the molecules induce the lipid monolayers to bend inward, creating a pore lined by both the antimicrobial agents and the lipid head groups. nih.gov

In addition to direct membrane damage, phenolic compounds can inhibit bacterial enzymes. nih.gov This can occur through various mechanisms, including binding to the enzyme's active site or causing a conformational change that renders the enzyme inactive. For Gram-positive bacteria, the cell wall is a primary target for many antibiotics. bohrium.com While phenolic compounds are more commonly associated with membrane disruption, interference with cell wall synthesis or the enzymes involved in this process represents another potential mechanism of antimicrobial action.

Enzyme Inhibition in Therapeutic Contexts

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. A variety of chemical scaffolds, including those containing amine and phenol functionalities, have been explored for their potential as cholinesterase inhibitors.

While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented in the provided search results, the structure-activity relationships of related compounds suggest its potential in this area. For instance, the synthesis and evaluation of benzamide (B126) and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain have demonstrated that the position of the amine-containing side chain significantly influences the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE).

The general structure of many cholinesterase inhibitors includes a basic nitrogen atom, which is thought to interact with the anionic subsite of the enzyme, and an aromatic ring that can engage in π-π stacking interactions within the active site gorge. The this compound structure, possessing both a primary amine and a phenol ring, fits this general pharmacophore. The length and flexibility of the aminopropyl side chain could allow for optimal positioning within the enzyme's active site. Further research on this compound and its analogues is warranted to fully elucidate their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases.

Angiotensin-Converting Enzyme (ACE) Inhibition for Hypertension Management

The management of hypertension, a primary risk factor for numerous cardiovascular diseases, has been significantly advanced by the development of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov These drugs are considered first-line treatments for hypertension and myocardial infarction. nih.gov Research into novel ACE inhibitors has explored various chemical scaffolds, including those derived from phenolic compounds. Phenolic acids, in particular, have been identified as a promising class of selective ACE inhibitors. nih.gov

The structural characteristics of phenolic compounds play a crucial role in their ACE inhibitory activity. Studies have shown that the number and position of hydroxyl groups on the benzene (B151609) ring are important for activity. researchgate.netnih.gov For instance, molecular docking studies suggest that phenolic acids and flavonoids may inhibit ACE by interacting with the zinc ion located in the enzyme's active site. researchgate.netnih.gov This interaction is often stabilized by other interactions with amino acids within the active site. researchgate.net Substituents in the 3 and 4 positions of the benzene ring have been found to be beneficial for increasing ACE-inhibitory activity. nih.gov Conversely, the substitution of hydroxyl groups with methoxy (B1213986) groups tends to decrease inhibitory activity. researchgate.netnih.gov

In the design of novel ACE inhibitors, hybrid molecules combining phenolic acids with dipeptides have been synthesized and evaluated. For example, a series of hybrids combining phenolic acids (like protocatechuic acid and ferulic acid) with dipeptides (such as Val-Pro) and a bornyl moiety were prepared. nih.govmdpi.com The in vitro ACE-inhibitory activities of these compounds were assessed, revealing that their potency is influenced by the specific phenolic acid and the amino acid side chain. nih.gov

CompoundPhenolic Acid MoietyDipeptide MoietyIC50 (μM) mdpi.com
7a Protocatechuic acidVal-Pro0.81 ± 0.07
7e Ferulic acidVal-Pro1.15 ± 0.09
7g Protocatechuic acidLeu-Pro0.92 ± 0.08
Lisinopril (Standard) --0.005 ± 0.001

This table presents the ACE-inhibitory activity (IC50 values) for selected phenolic acid/dipeptide/borneol hybrids compared to the standard drug, Lisinopril. Data is presented as mean ± SEM (n=8).

These findings underscore the potential of utilizing the this compound scaffold as a basis for designing new ACE inhibitors. The presence of both a phenol group, capable of interacting with the zinc ion in the ACE active site, and an aminopropyl side chain, which can be modified to mimic dipeptide structures, offers a versatile platform for developing potent and selective antihypertensive agents.

Inhibition of Other Relevant Enzymes (e.g., Human Tryptase, HIV-1 Protease)

The structural framework of this compound and its analogues has shown potential for the inhibition of various enzymes beyond ACE, including those critical to viral replication and inflammatory processes.

HIV-1 Protease Inhibition

HIV-1 protease is an aspartyl protease essential for the life cycle of the human immunodeficiency virus (HIV), making it a key target for antiretroviral therapy. nih.govwikipedia.org Research has focused on designing inhibitors that can effectively block the enzyme's active site. wikipedia.org Phenol-containing compounds have been successfully incorporated into the design of potent HIV-1 protease inhibitors. nih.govmdpi.comresearchgate.net These inhibitors are often designed to mimic the natural substrates of the protease, binding with high affinity to the active site. wikipedia.org

A strategy to combat drug resistance involves designing inhibitors that maximize hydrogen-bonding or other van der Waals contacts within the enzyme's active site. nih.gov In this context, a series of HIV-1 protease inhibitors were developed featuring phenols or polyphenols as P2 ligands. mdpi.comresearchgate.net The phenolic hydroxyl groups can form strong hydrogen bonds with the backbone amide of residues in the protease, which may be crucial for overcoming antiviral drug resistance. mdpi.comresearchgate.net Several of these compounds exhibited superb enzymatic inhibitory activity in the low picomolar to nanomolar range and showed high selectivity. nih.govmdpi.com

CompoundEnzymatic Inhibition IC50 (nM) mdpi.comAntiviral Activity EC50 (nM) mdpi.com
15d 0.004 ± 0.0013.1 ± 0.6
15f 0.006 ± 0.0011.6 ± 0.3
Darunavir (DRV) 0.003 ± 0.0011.1 ± 0.2

This table shows the potent enzymatic and antiviral activities of selected HIV-1 protease inhibitors containing phenol ligands, compared to the clinically used drug Darunavir (DRV).

Human Tryptase Inhibition

Human β-tryptase is a serine protease released from mast cells during allergic and inflammatory responses and is a therapeutic target for diseases like asthma. nih.govrcsb.org The enzyme is a tetramer with four active sites facing a central pore, a unique structure that has been exploited in inhibitor design. nih.gov While many small molecule inhibitors have struggled with selectivity, bivalent inhibitors designed to bridge two adjacent active sites have shown promise. nih.gov

Although direct studies on this compound are limited, the general class of compounds with amine functionalities has been explored. For example, inhibitors based on a [3-(1-acylpiperidin-4-yl)phenyl]methanamine core have demonstrated potent and selective inhibition of human tryptase. nih.gov The development of tryptase inhibitors has also included natural compounds, such as Leech-derived tryptase inhibitor (LDTI), a protein that binds tightly and specifically to human tryptase. rcsb.orgmdpi.com The potent inhibitory action of some compounds on mast cell degranulation suggests their potential value in treating allergic inflammation. nih.gov

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are widely recognized for their antioxidant properties, which are largely attributed to their ability to act as radical scavengers. nih.govresearchgate.net The aminophenol scaffold, in particular, is a subject of interest for developing agents with combined antioxidant and anti-inflammatory activities.

The antioxidant mechanism of phenols typically involves donating a hydrogen atom from the hydroxyl group to neutralize free radicals, resulting in a resonance-stabilized phenoxyl radical. nih.govnih.gov The efficiency of this process is highly dependent on the nature and position of substituents on the aromatic ring. researchgate.net Electron-donating groups, for example, can enhance the stabilization of the phenoxy radical and thus improve antioxidant activity. nih.gov

Several studies have synthesized and evaluated o-aminophenol derivatives for their biological activities. nih.gov In one study, a series of N-monosubstituted amino-4-methylphenols were found to have potent inhibitory effects on lipid peroxidation, as well as significant anti-inflammatory and antiallergic activities in various mouse models. nih.gov The anti-inflammatory effects of aminophenol derivatives are also linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). oaepublish.com For instance, acetaminophen (B1664979) (paracetamol), a well-known p-aminophenol derivative, exerts its effects in part through its metabolites, p-aminophenol and AM404, which can inhibit COX activity and suppress the synthesis of inflammatory mediators like prostaglandins (B1171923) in microglial cells. oaepublish.commedex.com.bd

The radical scavenging capacity of phenolic compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govnih.gov

Compound TypeAssayActivity MetricResultReference
Heteroaryl-substituted phenol (3c)ABTSIC503.17 x 10⁻⁶ M nih.gov
o-Aminophenol derivatives (6a, 6b, etc.)DPPHSC5018.95 - 34.26 µg/mL researchgate.net
Butylated hydroxyanisole (BHA)ABTSIC501.04 x 10⁻⁵ M nih.gov
Ascorbic AcidDPPHSC5012.60 µg/mL researchgate.net

This table summarizes the antioxidant activity of various phenolic derivatives from different studies, comparing them to standard antioxidants like BHA and Ascorbic Acid. IC50 represents the concentration that scavenged 50% of radicals, while SC50 is the amount of antioxidant necessary to decrease the initial radical concentration by 50%.

Neuroprotective Potential and Therapeutic Implications (e.g., Alzheimer's Disease)

The antioxidant and anti-inflammatory properties of phenolic compounds form the basis of their neuroprotective potential. Neurodegenerative diseases, including Alzheimer's disease, are often characterized by oxidative stress and chronic neuroinflammation, which contribute to neuronal damage and cognitive decline. oaepublish.commdpi.com Agents that can mitigate these processes are of significant therapeutic interest.

Phenolic compounds can exert neuroprotective effects through multiple mechanisms. nih.govmdpi.com They can directly neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to neurons. nih.gov This antioxidant action helps preserve mitochondrial function and prevent the initiation of apoptotic pathways. mdpi.comnih.gov Furthermore, phenolic compounds can modulate signaling pathways involved in cell survival and inflammation. For example, they have been shown to activate pro-survival pathways like PI3K/Akt and inhibit inflammatory pathways such as NF-κB. oaepublish.comnih.gov

The metabolite of acetaminophen, AM404, has been implicated in various pharmacological activities within the central nervous system, including the inhibition of anandamide (B1667382) reuptake and metabolism, which can influence inflammatory processes. oaepublish.com Epidemiological studies have suggested a link between the long-term use of non-steroidal anti-inflammatory drugs (NSAIDs), which target microglial COX, and a reduced risk of developing Alzheimer's disease, highlighting the importance of controlling neuroinflammation. oaepublish.com Phenolic compounds, through their ability to inhibit pro-inflammatory mediators, may offer a therapeutic strategy for reducing microglial activation, a key event in the pathology of Alzheimer's. oaepublish.com

Research on various phenolic acids and flavonoids has demonstrated their ability to:

Increase the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD). mdpi.comnih.gov

Decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Inhibit pro-apoptotic proteins like Bax and caspase-3. nih.govnih.gov

Protect neurons from glutamate-induced excitotoxicity. mdpi.com

These actions collectively contribute to neuronal survival and may help attenuate the progression of neurodegenerative disorders. The this compound structure, combining a radical-scavenging phenol group with a side chain that can be modified to modulate physicochemical properties and target engagement, represents a viable starting point for the development of novel neuroprotective agents.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the therapeutic potential of this class of compounds by elucidating how specific structural modifications influence their pharmacological effects.

Key structural features that are often investigated in SAR studies of phenolic compounds include:

The Phenolic Hydroxyl Group: The -OH group is fundamental to the antioxidant activity of phenols, acting as a hydrogen donor to scavenge free radicals. researchgate.net Its acidity and reactivity are influenced by other substituents on the ring. libretexts.org The presence of multiple hydroxyl groups can often increase antioxidant activity. researchgate.net

Substituents on the Aromatic Ring: The type, number, and position of substituents significantly impact the electronic properties and steric profile of the molecule. Electron-donating groups (e.g., alkyl, methoxy) can stabilize the resulting phenoxyl radical, enhancing antioxidant capacity. nih.gov Conversely, electron-withdrawing groups (e.g., nitro, cyano) can increase the acidity of the phenol but may have varied effects on biological activity depending on the target. libretexts.orgnih.gov For instance, in one quantitative SAR (QSAR) analysis of substituted phenols, increasing lipophilicity and decreasing electron-withdrawing ability were related to increased maternal toxicity. nih.gov

SPR studies correlate physical-chemical properties with a compound's behavior. For phenolic antioxidants, properties like bond dissociation enthalpy (BDE) of the O-H bond, ionization potential, and redox potential are key predictors of activity. nih.govnih.gov A lower BDE generally corresponds to more efficient hydrogen atom donation and thus higher antioxidant activity. nih.gov Lipophilicity is another critical parameter, affecting not only how a compound distributes in biological systems but also its interaction with lipophilic radicals within cell membranes. researchgate.net By systematically modifying the this compound scaffold and evaluating the resulting changes in activity, researchers can develop models to guide the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets. nih.govnih.gov

Environmental and Materials Science Applications of 2 3 Aminopropyl Phenol Derivatives

Adsorption and Remediation Technologies for Pollutant Removal

The unique chemical architecture of 2-(3-Aminopropyl)phenol derivatives makes them suitable candidates for developing adsorbents for environmental contaminants. The presence of amine and hydroxyl groups provides active sites for the chelation and adsorption of pollutants, particularly heavy metals.

Functionalized materials incorporating aminophenol structures have demonstrated significant efficacy in removing heavy metal ions from aqueous solutions. For instance, a ternary nanocomposite synthesized from poly(m-aminophenol) (PmAP), (3-aminopropyl) triethoxysilane (B36694) (APTES), and graphene oxide (GO) has been shown to be a highly effective adsorbent for copper(II) (Cu(II)) ions. nih.gov In this system, the in-situ polymerization of the meta-aminophenol monomer onto the graphene oxide surface, followed by functionalization with APTES, creates a material with numerous adsorption sites. nih.gov The amine and hydroxyl groups on the polymer and the oxygen-containing functional groups on the graphene oxide surface all contribute to the binding of Cu(II) ions. nih.gov

The efficiency of such adsorbent materials is often pH-dependent, with maximum adsorption typically observed at a neutral or slightly alkaline pH. nih.govekb.eg At a pH of 7 and a temperature of 40 °C, one such composite exhibited a maximum adsorption capacity of 324.54 mg/g for Cu(II). nih.gov This high capacity is attributed to the chemical interactions between the copper ions and the nitrogen and oxygen functional groups on the adsorbent's surface. nih.gov The process is not only efficient but also allows for regeneration; the composite can be used for multiple adsorption-desorption cycles with only a minor loss in its adsorptive capacity. nih.gov

Adsorbent MaterialTarget PollutantMaximum Adsorption Capacity (mg/g)Optimal pHReference
Poly(m-aminophenol)/APTES/Graphene Oxide CompositeCopper(II)324.547.0 nih.gov
Amine-functionalized MgFe2O4Lead(II)~145 (0.7 mmol/g)Not specified nih.gov
Palm Oil Boiler Mill Fly Ash (POFA)Copper(II)17.06.0 ncsu.edu
PVA/p(AAm-NIPAm) NanogelsCopper(II)126.06.0

To understand the mechanism of pollutant removal, the adsorption process is often analyzed using isotherm and kinetic models. Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.

For the adsorption of Cu(II) onto the poly(m-aminophenol)/APTES/graphene oxide composite, the experimental data fit well with both the Langmuir and Freundlich isotherm models. nih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govncsu.edu The Freundlich model, conversely, is an empirical equation used to describe adsorption on heterogeneous surfaces. nih.govresearchgate.net

Kinetic studies reveal the rate at which adsorption occurs. The process of Cu(II) adsorption onto various adsorbents is often best described by the pseudo-second-order kinetic model. ncsu.eduresearchgate.nettandfonline.com This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govncsu.edu The Dubinin-Radushkevich (D-R) isotherm model can also be used to determine the nature of the adsorption process; a mean sorption energy value greater than 16 kJ/mol, as calculated for the PmAP/APTES/GO composite, is indicative of a chemisorption mechanism. nih.gov Thermodynamic analysis of the process has shown it to be spontaneous and endothermic. nih.gov

Adsorption SystemBest Fit Isotherm Model(s)Best Fit Kinetic ModelAdsorption MechanismReference
Cu(II) on PmAP/APTES/GO CompositeLangmuir, FreundlichNot specifiedChemisorption nih.gov
Cu(II) on Palm Oil Fly Ash (POFA)LangmuirPseudo-second-orderChemisorption ncsu.edu
Heavy Metals on Amine-Functionalized MgFe2O4LangmuirPseudo-second-orderChemisorption nih.gov
Phenol (B47542) on Biochar (A-BC)Not specifiedPseudo-second-orderPhysical and Chemical Adsorption researchgate.net
2-Aminophenol (B121084) on Carbon NanotubeLangmuir, Freundlich, TemkinNot specifiedNot specified researchgate.net

Biodegradation and Bioremediation Strategies

Bioremediation utilizes biological systems, such as microorganisms and enzymes, to break down environmental pollutants. researchgate.net Phenolic compounds, including derivatives of this compound, can be targeted by these strategies due to their susceptibility to microbial and enzymatic degradation.

The biodegradation of phenolic compounds by microorganisms is a key process in their removal from contaminated environments. researchgate.netnih.gov Bacteria are capable of utilizing phenol and its derivatives as a sole source of carbon and energy. nih.govnih.gov The aerobic degradation pathway typically begins with the hydroxylation of the phenol molecule to form catechol, a reaction catalyzed by the enzyme phenol hydroxylase. researchgate.nettandfonline.comnih.gov

Once catechol is formed, the aromatic ring is cleaved, which can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govoup.comresearchgate.net

In the ortho -cleavage pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of catechol. nih.gov

In the meta -cleavage pathway, catechol 2,3-dioxygenase cleaves the ring at a bond adjacent to one of the hydroxyl groups. nih.gov

Both pathways ultimately lead to the formation of intermediates that can enter central metabolic cycles, such as the citric acid cycle, resulting in the complete mineralization of the original compound. researchgate.netnih.gov For aminophenols specifically, degradation can be initiated by enzymes like 2-aminophenol-1,6-dioxygenase, which directly cleaves the aromatic ring of 2-aminophenol. frontiersin.org

Enzymatic treatment offers a promising alternative to conventional methods for removing phenolic pollutants. mdpi.com Phenol oxidases, such as laccases and tyrosinases (a type of polyphenol oxidase, PPO), are particularly effective. researchgate.netcore.ac.uk These copper-containing enzymes catalyze the oxidation of phenols and their derivatives to corresponding quinones in the presence of molecular oxygen. mdpi.comnih.gov

These quinones are highly reactive and undergo subsequent non-enzymatic polymerization and precipitation. mdpi.com The resulting water-insoluble polymers can then be easily removed from the solution. mdpi.com The main advantages of using these enzymes include their high efficiency, even at low pollutant concentrations, and their broad substrate specificity, allowing them to degrade a wide variety of phenolic compounds. mdpi.comresearchgate.net For example, horseradish peroxidase (HRP), in the presence of an oxidizing agent like hydrogen peroxide, catalyzes the degradation of phenol by producing free radicals that lead to the formation of hydroquinone (B1673460) and p-benzoquinone, which subsequently polymerize. researchgate.net

While free enzymes and microbial cells are effective, their practical application in large-scale remediation can be limited by factors such as instability and difficulty in recovery and reuse. nih.gov To overcome these limitations, immobilization techniques are employed, which involve confining the enzymes or whole cells onto a solid support material. mdpi.comnih.gov

Various materials have been used as supports, including granular activated carbon, chitosan (B1678972) beads, alginate, and magnetic nanoparticles. nih.govmdpi.comnih.gov Immobilization can enhance the stability of the biocatalyst against fluctuations in pH and temperature, improve reusability, and simplify the separation of the catalyst from the treated water. mdpi.comnih.govnih.gov For instance, tyrosinase immobilized on activated chitosan beads has been shown to effectively treat solutions with initial phenol concentrations of 40 mg/L, bringing them below regulatory limits. mdpi.com Similarly, laccase immobilized on APTES-functionalized magnetic nanoparticles demonstrated complete degradation of selected phenolic compounds and retained over 73% of its initial activity after ten catalytic cycles. nih.gov Immobilized bacterial cells, such as Pseudarthrobacter phenanthrenivorans entrapped in alginate beads, have also shown high efficiency in phenol degradation and excellent reusability over multiple cycles. nih.gov

Optimization of Operational Parameters for Degradation Efficiency

While specific studies on the degradation of this compound are not extensively documented, the optimization of operational parameters for the degradation of phenolic compounds, in general, provides a framework for understanding how its derivatives might be efficiently removed from aqueous environments. The degradation efficiency of phenols is typically influenced by a combination of physical and chemical parameters that must be carefully controlled in any remediation process, such as photocatalysis or biodegradation.

Key operational parameters that are optimized to enhance degradation efficiency include:

pH: The pH of the solution can significantly affect the surface charge of the catalyst (in photocatalysis) and the enzymatic activity of microorganisms (in biodegradation). For many phenolic compounds, acidic or near-neutral pH conditions are often found to be optimal for degradation. nih.govnih.govuoregon.edu

Initial Pollutant Concentration: The concentration of the phenolic derivative can impact the rate of degradation. While higher concentrations may increase the reaction rate up to a certain point, excessively high levels can become toxic to microorganisms or saturate the surface of a photocatalyst, thereby inhibiting the degradation process. uoregon.edugoogle.comresearchgate.net

Temperature: Temperature influences the rate of chemical reactions and microbial metabolism. Optimal temperature ranges exist for specific degradation pathways, and deviation from these can lead to reduced efficiency. google.comwikipedia.org

Catalyst/Microorganism Dosage: In photocatalysis, the amount of catalyst needs to be optimized to ensure sufficient active sites for the reaction without causing excessive turbidity that could block light penetration. everlight-uva.com Similarly, in biodegradation, an adequate concentration of microbial biomass is necessary for efficient removal of the pollutant. nih.govvinatiorganics.com

Presence of Oxidants and Nutrients: The efficiency of advanced oxidation processes often depends on the concentration of oxidants like hydrogen peroxide. For biodegradation, the presence of essential nutrients (e.g., nitrogen and phosphorus) is crucial for sustaining the microbial population. vinatiorganics.com

The optimization of these parameters is often conducted using statistical methods like Response Surface Methodology (RSM) to identify the ideal conditions for maximizing degradation efficiency. uoregon.edueverlight-uva.com For instance, in the photocatalytic degradation of phenol, optimal conditions of pH 3, a phenol concentration of 80 mg/L, and a contact time of 60 minutes have been identified to achieve high removal efficiency. uoregon.edu Similarly, for biodegradation, parameters such as inoculum concentration, incubation period, and nutrient levels are fine-tuned to achieve maximum degradation. nih.gov

Table 1: General Optimized Parameters for Phenol Degradation Processes

Parameter Typical Optimal Range/Value Rationale
pH 3.0 - 7.0 Affects catalyst surface charge and microbial enzyme activity. nih.govuoregon.eduvinatiorganics.com
Temperature (°C) 25 - 37 Influences reaction kinetics and microbial metabolism. google.comwikipedia.org
Initial Concentration (mg/L) 20 - 100 High concentrations can be inhibitory. uoregon.eduresearchgate.net
Catalyst Loading (g/L) 0.4 - 1.0 Balances active sites with light penetration. everlight-uva.com

| Contact Time (min) | 60 - 180 | Sufficient time required for complete degradation. nih.govuoregon.edu |

This table presents generalized data from studies on various phenolic compounds and is intended to be illustrative for the potential optimization of this compound derivative degradation.

Advanced Materials Development and Polymer Science

The distinct chemical functionalities of aminophenol derivatives, including this compound, make them valuable building blocks in polymer science and the development of advanced materials. Their ability to participate in polymerization, functionalize surfaces, and potentially enhance material properties has led to their use in a range of applications.

Fabrication of Polymeric Nanocomposites (e.g., Poly(m-aminophenol)/APTES/Graphene Oxide)

A notable application of aminophenol derivatives is in the fabrication of ternary nanocomposites for environmental applications. One such example is the synthesis of a Poly(m-aminophenol)/APTES/Graphene Oxide (PmAP/APTES/GO) composite. mdpi.combasf.comyoutube.com This material is designed for the efficient removal of heavy metal ions, such as Copper(II) (Cu(II)), from polluted water. mdpi.combasf.com

The fabrication process involves an in-situ polymerization of the meta-aminophenol monomer on the surface of graphene oxide (GO). mdpi.combasf.com Subsequently, (3-aminopropyl)triethoxysilane (APTES), a compound structurally related to this compound, is used to target the hydroxyl groups on both the GO and the polymer. mdpi.combasf.com This step serves multiple purposes: it cross-links the components, enhances the number of adsorption sites for metal ions, and improves the stability of the polymer by reducing its solubility. mdpi.combasf.com

Research has shown that the properties and performance of the resulting nanocomposite are dependent on the initial concentration of graphene oxide used during synthesis. basf.com The composite synthesized with an intermediate GO concentration (6.6 mg/mL) exhibited the best performance for Cu(II) uptake. mdpi.combasf.com

Table 2: Adsorption Capacity of PmAP/APTES/GO Nanocomposites

Composite Initial GO Dispersion (mg/mL) Maximum Adsorption Capacity for Cu(II) (mg/g) Optimal Conditions
PmAP/APTES/GO(3.3) 3.3 Not specified as optimal 40 °C, pH 7
PmAP/APTES/GO(6.6) 6.6 324.54 40 °C, pH 7

Data sourced from studies on the removal of Cu(II) from aqueous solutions. mdpi.combasf.com

The adsorption process was found to be spontaneous and endothermic, with chemosorption playing a significant role. mdpi.com The high adsorption capacity highlights the potential of such aminophenol-based nanocomposites in water purification technologies. mdpi.combasf.com

Surface Functionalization of Nanoparticles for Analytical and Environmental Applications

The aminopropyl group, a key feature of this compound, is structurally similar to silane (B1218182) coupling agents like (3-aminopropyl)trimethoxysilane (APTMS) and (3-aminopropyl)triethoxysilane (APTES). These agents are widely used for the surface functionalization of nanoparticles, which is a critical step in tailoring their properties for specific applications. uvabsorber.com3vsigmausa.comepra.eu Functionalization enhances nanoparticle stability in biological fluids, prevents aggregation, and allows for the attachment of other molecules. uvabsorber.com3vsigmausa.com

The process typically involves coating a core nanoparticle (e.g., gold, iron oxide) with a silica (B1680970) shell, which is then functionalized with aminopropyl groups. epra.eu For example, silica-coated gold nanoparticles have been synthesized using (3-aminopropyl)trimethoxysilane to introduce amine functionalities onto the surface, which greatly enhances their chemical stability and solubility. epra.eu

These amine-functionalized nanoparticles serve as versatile platforms for further modification and have numerous applications:

Biomedical Imaging and Diagnostics: The surface amine groups can be used to attach targeting ligands, dyes, or drugs for applications in bio-imaging, sensing, and targeted drug delivery. epra.eu

Environmental Remediation: As seen with the PmAP/APTES/GO composite, the amine and hydroxyl groups on functionalized surfaces can act as effective binding sites for heavy metals and other pollutants. mdpi.com

Catalysis: Nanoparticles functionalized with aminophenol-like structures can serve as supports for catalytic metals, enhancing their stability and reactivity.

The ability to modify nanoparticle surfaces with aminopropyl groups underscores the potential of this compound and its derivatives to be incorporated into such systems, providing a combination of aromatic and amine functionalities for advanced analytical and environmental applications.

Plasma-Assisted Polymerization Techniques for Functional Films and Nanoparticles

Plasma-assisted polymerization is a versatile technique for creating thin, highly cross-linked, and functional polymer films on various substrates. This method is particularly useful for polymerizing monomers that are difficult to polymerize using conventional chemical or electrochemical methods. Aminophenols have been successfully used as monomers in plasma polymerization to fabricate functional films.

One such technique is the use of a dielectric barrier discharge (DBD) plasma at atmospheric pressure. In this solvent-free and additive-free method, a solid-state film of the aminophenol monomer (e.g., o-aminophenol or m-aminophenol) is exposed to the plasma. nbinno.com The plasma initiates the polymerization, resulting in the formation of a polyaminophenol film directly on the substrate.

Key Findings from Plasma Polymerization of Aminophenols:

Conductivity: The resulting polymer films exhibit electrical conductivity. For instance, poly(m-aminophenol) (PmAP) and poly(o-aminophenol) (PoAP) films produced by DBD plasma showed conductivities on the order of 10⁻⁵ S/m, which is significantly more conductive than undoped polyaniline.

Structure: Spectroscopic analysis confirms that the plasma treatment leads to polymerization. nbinno.com The structure of the resulting polymer can be complex, with studies suggesting that plasma-produced PoAP may consist of a mixture of quinoid and keto forms. nbinno.combasf.com

Applications: These conductive and functional films have potential applications in electronic devices, sensors, and as functional coatings. The process is advantageous as it is simple, rapid, and environmentally friendly due to the absence of solvents.

This technique demonstrates a pathway to creating novel functional materials from aminophenol derivatives, where the plasma conditions can be tuned to control the properties of the resulting films and nanoparticles.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Aminopropyl)phenol, and how do reaction conditions influence yield?

The synthesis of this compound derivatives can involve multi-step reactions. For example, alkylation of thiol-containing intermediates with 3-bromopropanamine under alkaline conditions is a common strategy . Freeze-drying techniques, as described in patent literature, may also stabilize intermediates by removing solvents and preserving amine functionality . Key reagents include Zn, PbCl₂, and TiCl₄ in tetrahydrofuran (THF), which facilitate reductive amination or coupling reactions . Optimizing stoichiometry and reaction time is critical to achieving yields above 80% .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the presence of the aminopropyl and phenol moieties .
  • X-ray Crystallography: Used to resolve the spatial arrangement of thiolato-bridged complexes involving this compound derivatives, revealing bond angles and coordination geometries .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does solubility vary across solvents, and what solvent systems are optimal for experimental workflows?

Related aminophenol compounds (e.g., m-aminophenol) exhibit sparing solubility in cold water but dissolve freely in hot water, ethanol, and ether . For this compound, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended for reactions requiring high solubility. Aqueous solubility is pH-dependent due to the amine group’s protonation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and EN 149-certified respirators to prevent inhalation or dermal exposure .
  • Ventilation: Use fume hoods for synthesis steps involving volatile intermediates .
  • Waste Disposal: Segregate aqueous and organic waste to avoid reactive byproducts .

Advanced Research Questions

Q. How can this compound derivatives modulate enzymatic activity, such as γ-secretase in Alzheimer’s disease research?

Structural analogs of this compound have been shown to interfere with γ-secretase cleavage of amyloid precursor protein (APP), reducing amyloid-beta (Aβ) peptide production. Computational docking studies suggest the aminopropyl group binds to the enzyme’s active site, while the phenol moiety stabilizes interactions via hydrogen bonding . Dose-response assays (e.g., IC₅₀ values) are necessary to quantify inhibitory effects .

Q. What analytical strategies resolve contradictions in reported toxicity data for aminophenol derivatives?

Discrepancies in acute oral toxicity (e.g., LD₅₀ ranging from 300–500 mg/kg in rats) may arise from isomer purity or metabolite variability . To address this:

  • Validate compound purity via HPLC (>99%) .
  • Conduct comparative studies using standardized OECD guidelines for acute toxicity .
  • Evaluate metabolites using LC-MS to identify toxic intermediates .

Q. Which advanced chromatographic or spectroscopic methods enable precise quantification in biological matrices?

  • Reverse-Phase HPLC: C18 columns with UV detection (λ = 254 nm) separate this compound from biological interferents .
  • Solid-Phase Microextraction (SPME): Nanoporosil-based SPME fibers preconcentrate the compound from aqueous solutions, enhancing detection limits to 0.1 ng/mL .
  • Fluorescence Spectroscopy: Derivatization with dansyl chloride improves sensitivity for low-concentration assays .

Q. How can this compound be functionalized for targeted drug delivery systems?

Covalent conjugation to lipid nanoparticles (e.g., oleyloxybenzamide derivatives) enhances blood-brain barrier penetration. For example, MVL5 liposomes modified with this compound derivatives show improved siRNA delivery to glioblastoma cells . Key steps include:

  • Amine-thiol coupling using heterobifunctional crosslinkers (e.g., SMCC).
  • Dynamic light scattering (DLS) to monitor nanoparticle size (target: 80–120 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.